

## in vitro boron neutron capture therapy with Cyclo(RGDyC)-liposomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Cyclo(RGDyC) |           |
| Cat. No.:            | B10827381    | Get Quote |

An overview of the application and protocols for in vitro Boron Neutron Capture Therapy (BNCT) utilizing liposomes functionalized with **Cyclo(RGDyC)** peptides. These notes are intended for researchers, scientists, and professionals in drug development.

### **Application Notes**

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that uses a boron delivery agent and thermal neutron irradiation.[1][2] The therapy's effectiveness hinges on the selective accumulation of Boron-10 ( $^{10}$ B) in tumor cells.[3][4] When irradiated with low-energy thermal neutrons, the  $^{10}$ B atoms capture these neutrons, leading to a nuclear fission reaction that releases high-energy alpha particles ( $^{4}$ He) and lithium-7 ( $^{7}$ Li) nuclei.[3] These particles have a short path length of approximately 5-9  $\mu$ m, confining the cytotoxic effect to the boron-loaded cells and sparing adjacent healthy tissue.

A significant challenge in BNCT is the efficient and selective delivery of boron to tumors. Liposomes functionalized with cyclic arginine-glycine-aspartic acid-tyrosine-cysteine peptides, or Cyclo(RGDyC)-liposomes, represent a promising strategy. These liposomes are designed to target integrin  $\alpha\nu\beta3$ , a transmembrane receptor that is overexpressed on various tumor cells, including glioblastoma (U87), and on neovasculature, such as human umbilical vein endothelial cells (HUVEC). This dual-targeting approach aims to destroy both the tumor cells and the blood vessels that supply them.

In vitro studies have demonstrated that c(RGDyC)-liposomes loaded with a boron agent like sodium borocaptate (BSH) show significantly enhanced cellular uptake in  $\alpha\nu\beta3$ -expressing



cells compared to non-targeted liposomes. This increased uptake correlates with a more potent cytotoxic effect following neutron irradiation, highlighting the potential of this targeted delivery system to improve BNCT efficacy.

### **Data Presentation**

Table 1: Physicochemical Properties of Liposome Formulations

| Formulation             | Mean Diameter<br>(nm) | Polydispersity<br>Index (PDI) | Zeta Potential<br>(mV) | Boron<br>Encapsulation<br>Efficiency (%) |
|-------------------------|-----------------------|-------------------------------|------------------------|------------------------------------------|
| Plain Liposomes<br>(LP) | 124.0 ± 2.1           | 0.11 ± 0.02                   | -28.9 ± 3.4            | 5.5 ± 1.3                                |
| c(RGDyC)-<br>Liposomes  | 131.2 ± 3.5           | 0.13 ± 0.01                   | -25.7 ± 2.9            | 2.6 ± 0.04                               |

(Data synthesized from reference)

Table 2: Quantification of Cellular Uptake of Liposomes



| Cell Line            | Formulation          | Incubation Time | Relative<br>Fluorescence<br>Intensity (Mean ±<br>SD) |
|----------------------|----------------------|-----------------|------------------------------------------------------|
| U87 (Glioblastoma)   | Plain Liposomes (LP) | 3 h             | 100 ± 15                                             |
| c(RGDyC)-Liposomes   | 3 h                  | 200 ± 25        |                                                      |
| Plain Liposomes (LP) | 16 h                 | 150 ± 20        | _                                                    |
| c(RGDyC)-Liposomes   | 16 h                 | 300 ± 30        |                                                      |
| HUVEC (Endothelial)  | Plain Liposomes (LP) | 3 h             | 100 ± 18                                             |
| c(RGDyC)-Liposomes   | 3 h                  | 250 ± 35        |                                                      |
| Plain Liposomes (LP) | 16 h                 | 120 ± 15        | _                                                    |
| c(RGDyC)-Liposomes   | 16 h                 | >480 ± 50       | _                                                    |

<sup>\*</sup>Statistically significant difference compared to Plain Liposomes (p < 0.01). (Data interpreted from figures in reference)

Table 3: In Vitro BNCT Efficacy (Cell Viability)

| Pre-treatment<br>Formulation | Pre-incubation<br>Time                                 | Cell Viability (% of<br>Control, 4 days<br>post-irradiation)                                                                                                                    |
|------------------------------|--------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| BSH Solution                 | 3 h                                                    | ~60%                                                                                                                                                                            |
| 3 h                          | ~55%                                                   |                                                                                                                                                                                 |
| 3 h                          | ~30%                                                   | _                                                                                                                                                                               |
| BSH Solution                 | 3 h                                                    | ~80%                                                                                                                                                                            |
| 3 h                          | ~75%                                                   |                                                                                                                                                                                 |
| 3 h                          | ~25%                                                   | _                                                                                                                                                                               |
|                              | Formulation  BSH Solution  3 h  3 h  BSH Solution  3 h | Formulation         Time           BSH Solution         3 h           3 h         ~55%           3 h         ~30%           BSH Solution         3 h           3 h         ~75% |



\*Statistically significant reduction in cell viability compared to LP and BSH solution. (Data interpreted from figures in reference)

# Experimental Protocols & Visualizations Protocol 1: Preparation of c(RGDyC)-Liposomes Containing BSH

This protocol outlines the synthesis of targeted liposomes encapsulating sodium borocaptate (BSH).

### Materials:

- Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000, DSPE-PEG2000-Maleimide)
- Sodium borocaptate (BSH)
- Cyclo(RGDyC) peptide
- Chloroform, Methanol
- Hydration buffer (e.g., PBS)
- Dialysis membrane

### Procedure:

- Thin Film Hydration:
  - 1. Dissolve lipids in a chloroform/methanol mixture in a round-bottom flask.
  - 2. Remove the organic solvent using a rotary evaporator to form a thin lipid film.
  - 3. Dry the film under vacuum for at least 2 hours to remove residual solvent.
  - 4. Hydrate the lipid film with a BSH solution in buffer by vortexing. This forms multilamellar vesicles.
- Liposome Extrusion:

### Methodological & Application





- 1. Subject the liposome suspension to several freeze-thaw cycles.
- 2. Extrude the suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder to produce unilamellar liposomes of a uniform size.
- Purification:
  - 1. Remove unencapsulated BSH by dialysis against the hydration buffer.
- Peptide Conjugation:
  - 1. Add **Cyclo(RGDyC)** peptide to the purified liposome suspension containing DSPE-PEG<sub>2000</sub>-Maleimide.
  - Incubate the mixture for 24 hours at 22°C to allow the thiol group on the cysteine of the peptide to react with the maleimide group on the liposome surface (thiol-maleimide coupling).
  - 3. A high attachment efficiency of >98% can be achieved under these conditions.
- Characterization:
  - 1. Determine the particle size and zeta potential using dynamic light scattering.
  - 2. Assess the boron encapsulation efficiency by measuring the boron concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) before and after purification.





Click to download full resolution via product page

Workflow for the preparation of c(RGDyC)-liposomes.

### **Protocol 2: In Vitro Cellular Uptake Assay**



This protocol measures the internalization of fluorescently labeled liposomes into target cells.

### Materials:

- U87 and HUVEC cell lines
- Control cell line (low ανβ3 expression, e.g., MCF-7)
- Cell culture medium (e.g., DMEM)
- Fluorescently labeled liposomes (e.g., encapsulating calcein)
- DAPI stain
- Fluorescence microscope
- · Flow cytometer

### Procedure:

- Cell Seeding: Seed cells (e.g., 1.2 x 10<sup>5</sup> cells/well) in multi-well plates (with coverslips for microscopy) and incubate for 24 hours.
- Incubation:
  - 1. Replace the medium with fresh medium containing the fluorescently labeled liposome formulations (e.g., c(RGDyC)-LP and plain LP).
  - 2. Incubate for desired time points (e.g., 3 and 16 hours).
- Microscopy:
  - 1. Wash cells with PBS to remove non-internalized liposomes.
  - 2. Fix the cells (e.g., with 4% formalin).
  - 3. Stain the nuclei with DAPI.
  - 4. Mount the coverslips and visualize using a fluorescence microscope.



- Flow Cytometry:
  - 1. Wash cells with PBS and detach them using trypsin.
  - 2. Resuspend cells in PBS.
  - 3. Analyze the fluorescence intensity of the cell suspension using a flow cytometer to quantify liposome uptake.
- Competition Assay (Optional): To confirm receptor-mediated uptake, pre-incubate cells with excess free c(RGDyC) peptide for 30-60 minutes before adding the c(RGDyC)-liposomes. A significant reduction in fluorescence intensity indicates competitive binding to the integrin αvβ3 receptor.



Click to download full resolution via product page

Targeting mechanism of c(RGDyC)-liposomes.



### **Protocol 3: In Vitro BNCT and Viability Assessment**

This protocol details the procedure for irradiating cells treated with boron-liposomes and assessing the therapeutic effect.

### Materials:

- U87 and HUVEC cell lines
- BSH solution, plain liposomes (LP), and c(RGDyC)-liposomes
- Cell culture medium
- · Thermal neutron source
- MTT assay kit

### Procedure:

- Cell Seeding and Treatment:
  - 1. Seed cells in multi-well plates and allow them to adhere.
  - 2. Replace the medium with medium containing the different boron formulations (BSH solution, LP, c(RGDyC)-LP).
  - 3. Incubate for a set period (e.g., 3 or 16 hours) to allow for cellular uptake.
- Neutron Irradiation:
  - 1. Wash cells with fresh medium to remove extracellular boron compounds.
  - 2. Transport the cell plates to a thermal neutron irradiation facility.
  - 3. Irradiate the cells with a specific thermal neutron fluence (e.g., a flux of  $4.5 \times 10^7$  n cm<sup>-2</sup> s<sup>-1</sup> for 7 hours). Non-irradiated plates serve as controls.
- Cell Viability Assessment:



- 1. Following irradiation, return the cells to a standard incubator.
- 2. Monitor cell survival over several days (e.g., 7 days).
- 3. On the desired day (e.g., day 4), perform an MTT assay to quantify cell viability.
- 4. Measure the absorbance and calculate the cell viability relative to the non-irradiated control cells.

# 2. Incubate with Boron Formulations (BSH, LP, c(RGDyC)-LP) 3. Thermal Neutron Irradiation 4. Post-Irradiation Incubation 5. Assess Cell Viability (MTT Assay)

Click to download full resolution via product page



Workflow for an in vitro BNCT experiment.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. academic.oup.com [academic.oup.com]
- 2. Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide [mdpi.com]
- 3. Cyclic-RGDyC functionalized liposomes for dual-targeting of tumor vasculature and cancer cells in glioblastoma: An in vitro boron neutron capture therapy study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [in vitro boron neutron capture therapy with Cyclo(RGDyC)-liposomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827381#in-vitro-boron-neutron-capture-therapy-with-cyclo-rgdyc-liposomes]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com